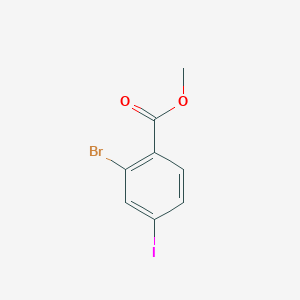
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its versatile applications in various fields, particularly in organic synthesis. It is commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.
作用机制
Target of Action
Boronic acids and their esters are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters, including this compound, are known to interact with their targets through the formation of covalent bonds, which can result in significant changes in the target molecules .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a boronic acid (or ester) and an organic halide in the presence of a base and a palladium catalyst .
Pharmacokinetics
It’s known that the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this molecule belongs, is influenced by the ph of the environment and the substituents in the aromatic ring . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors.
Result of Action
The formation of carbon-carbon bonds through the suzuki–miyaura reaction can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects depending on their structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and the presence of other molecules. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with an appropriate phenol derivative under the influence of a base such as potassium carbonate. The reaction conditions usually require a solvent like toluene and elevated temperatures, often around 80-100°C, to ensure efficient conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for cost efficiency, yield, and purity. Continuous flow processes and the use of automated reactors can enhance scalability and consistency of the product.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane primarily undergoes:
Coupling Reactions: Notably in Suzuki coupling, where it reacts with aryl halides.
Substitution Reactions: The tetrahydropyranyl group can be replaced under acidic conditions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., NaOH, K2CO3), and a polar solvent (e.g., DMF, THF).
Substitution: Acids like hydrochloric acid or sulfuric acid.
Major Products
The major products depend on the reaction conditions but typically include biaryl compounds in coupling reactions and deprotected phenols in substitution reactions.
科学研究应用
Chemistry
Organic Synthesis: Used extensively for synthesizing complex organic molecules.
Materials Science: In the creation of polymers and other advanced materials.
Biology and Medicine
Drug Development: Used in the synthesis of pharmaceutical compounds.
Bioconjugation: Facilitates the attachment of biological molecules to various substrates.
Industry
Fine Chemicals: Production of fine chemicals for various applications.
Electronics: In the synthesis of materials for electronic devices.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-hydroxyphenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane stands out due to the presence of the tetrahydropyranyl group, which provides additional stability and protection during reactions. This makes it particularly useful in complex synthetic routes where protecting groups are essential.
That covers the detailed aspects of this fascinating compound
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKLUMIQYINQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728604 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-38-7 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



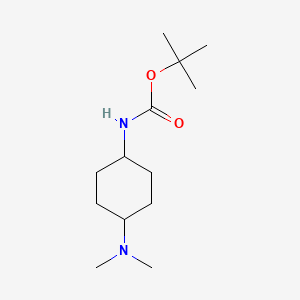
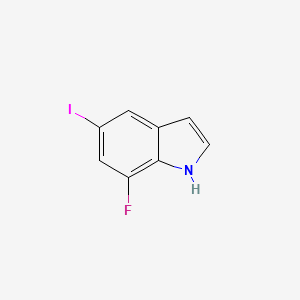
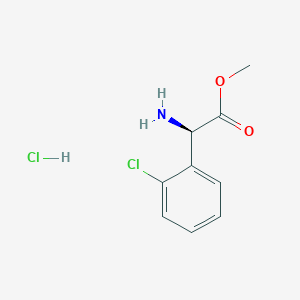
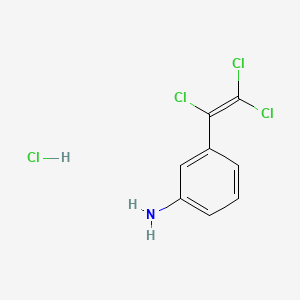
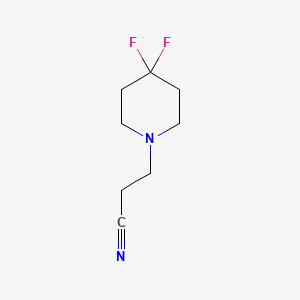
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
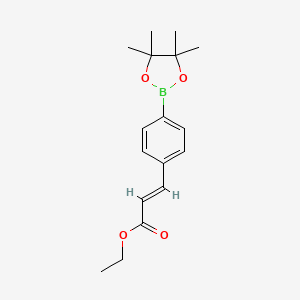
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)

